Cas no 2138405-16-8 ((3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine)
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2138405-16-8
- (3-amino-4,4-difluorobutyl)(2-methoxyethyl)amine
- EN300-701293
- (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine
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- Inchi: 1S/C7H16F2N2O/c1-12-5-4-11-3-2-6(10)7(8)9/h6-7,11H,2-5,10H2,1H3
- InChI Key: QLIBKYUQTHKPOJ-UHFFFAOYSA-N
- SMILES: FC(C(CCNCCOC)N)F
Computed Properties
- Exact Mass: 182.12306946g/mol
- Monoisotopic Mass: 182.12306946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 47.3Ų
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701293-1.0g |
(3-amino-4,4-difluorobutyl)(2-methoxyethyl)amine |
2138405-16-8 | 1g |
$0.0 | 2023-06-06 |
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine
The Compound CAS No. 2138405-16-8: (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine, identified by the CAS registry number 2138405-16-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group with a difluorinated butyl chain and a methoxyethyl substituent. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical reactions, including nucleophilic substitutions, amide formations, and polymerizations.
Recent studies have highlighted the potential of (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine in the development of advanced materials. For instance, researchers have explored its use as a building block for synthesizing high-performance polymers with tailored mechanical and thermal properties. The compound's ability to form stable amide bonds has been leveraged in the creation of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability.
In the pharmaceutical industry, (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine has shown promise as an intermediate in drug discovery processes. Its amino group facilitates the formation of peptide bonds, making it a valuable precursor for bioactive molecules. Recent findings suggest that derivatives of this compound may exhibit potent anti-inflammatory and antioxidant properties, opening new avenues for therapeutic applications.
The synthesis of (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these processes by employing novel catalysts and green chemistry principles, reducing the environmental footprint of its production.
From a structural perspective, the compound's fluorinated butyl chain imparts unique electronic properties, enhancing its reactivity in certain chemical transformations. This feature has been exploited in the development of fluoropolymers with improved resistance to harsh chemical environments. Additionally, the methoxy group introduces hydrophilic characteristics, which are advantageous in applications requiring controlled surface interactions.
Recent advancements in computational chemistry have enabled detailed molecular modeling of (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine, providing insights into its electronic structure and reactivity patterns. These studies have facilitated the design of more efficient synthetic pathways and have deepened our understanding of its behavior in different chemical systems.
In conclusion, (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine (CAS No. 2138405-16-8) stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. Its versatility as a building block for advanced materials and pharmaceuticals underscores its importance in contemporary research and development efforts.
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